2-Butene-1,1,1-d3(6ci)
Description
The Fundamental Role of Deuterium (B1214612) in Mechanistic Studies
Deuterium (²H or D), a stable isotope of hydrogen, plays an indispensable role in elucidating reaction mechanisms, primarily through the kinetic isotope effect (KIE). symeres.com The KIE describes the change in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. libretexts.org
The basis for the deuterium KIE lies in the mass difference between hydrogen and deuterium. The heavier deuterium atom leads to a lower vibrational frequency and a lower zero-point energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.orgfaccts.de Consequently, more energy is required to break a C-D bond than a C-H bond. libretexts.org If a C-H bond is broken or formed in the rate-determining step of a reaction, substituting hydrogen with deuterium will significantly slow down the reaction. nih.gov By measuring this rate change (often expressed as the ratio kH/kD), chemists can obtain crucial experimental evidence to support or refute a proposed reaction pathway. libretexts.org Primary deuterium KIEs, where the bond to the isotope is cleaved, are typically in the range of 1 to 8. libretexts.org
Significance of Deuterated Alkenes in Modern Organic Chemistry
Alkenes are fundamental building blocks in organic synthesis, and their deuterated variants are crucial for studying a wide array of reactions. The selective placement of deuterium atoms on an alkene allows for precise tracking of atoms and bonds during transformations such as catalytic hydrogenation, isomerization, and olefin metathesis. bohrium.commarquette.edunih.gov
For instance, in the catalytic hydrogenation of an alkene, using deuterium gas (D₂) or a deuterated solvent can help determine the stereochemistry of the addition and identify which face of the double bond the catalyst interacts with. springernature.com Similarly, studying the isomerization of alkenes using deuterium labeling can reveal whether the mechanism involves intramolecular shifts or exchange with external sources. mpg.dempg.de These studies are vital for developing more selective and efficient catalytic systems. marquette.edu The demand for precisely deuterated alkenes has grown as they provide invaluable insights into reaction intermediates and transition states, which are often too transient to be observed directly. marquette.edunih.gov
Contextualizing 2-Butene-1,1,1-d3(6ci) within Isotopic Research
2-Butene-1,1,1-d3 is a specifically labeled isotopologue of 2-butene (B3427860), where the three hydrogen atoms on one of the methyl groups (the C1 position) are replaced with deuterium. This strategic placement of the deuterium label makes it a highly valuable probe for specific types of mechanistic inquiries.
The d3-methyl group in 2-Butene-1,1,1-d3 allows researchers to investigate reactions involving the allylic position (the carbon adjacent to the double bond) without affecting the double bond itself. For example, it could be used to study the mechanism of olefin metathesis, a powerful reaction for forming carbon-carbon double bonds. nobelprize.orgcaltech.edu By analyzing the distribution of deuterium in the products, researchers can deduce the intricate steps of catalyst-substrate interaction and carbene exchange. nobelprize.org Similarly, in isomerization studies, tracking the d3 group can help differentiate between various proposed mechanistic pathways, such as those involving hydride shifts or the formation of different intermediates. mpg.defrontiersin.orgrsc.org
Compound Index
Structure
3D Structure
Properties
Molecular Formula |
C4H8 |
|---|---|
Molecular Weight |
59.12 g/mol |
IUPAC Name |
(E)-1,1,1-trideuteriobut-2-ene |
InChI |
InChI=1S/C4H8/c1-3-4-2/h3-4H,1-2H3/b4-3+/i1D3 |
InChI Key |
IAQRGUVFOMOMEM-VGIDZVCYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])/C=C/C |
Canonical SMILES |
CC=CC |
Origin of Product |
United States |
Synthetic Methodologies for Precisely Deuterated Alkenes, Including 2 Butene 1,1,1 D3 6ci
Established Approaches to Deuterated Olefin Synthesis
Traditional methods for preparing deuterated alkenes have long relied on foundational reactions in organic chemistry, adapted to incorporate deuterium (B1214612) atoms at specific positions.
Wittig Reaction and its Adaptations for Deuterium Incorporation
The Wittig reaction, a cornerstone of alkene synthesis, can be adapted for deuterium labeling. One approach involves the use of deuterated phosphorus ylides. For instance, the reaction of a non-stabilized phosphorus ylide with a deuterated solvent like DMSO-d6 can lead to deuterium incorporation into the ylide, which then transfers to the alkene product. tandfonline.comtandfonline.com This method allows for the synthesis of mono-deuterated alkenes with high isotopic enrichment. tandfonline.com The process involves an in-situ exchange of the protio ylide with the deuterated solvent prior to the addition of the carbonyl compound, offering a convenient, one-step, regioselective route to deuterated alkenes. tandfonline.com
Another variation involves the reaction of α-lithiated terminal epoxides with triphenylphosphine (B44618) to generate β-lithiooxyphosphonium ylides. Quenching these intermediates with a deuterium source such as CD3OD can yield partially deuterated terminal alkenes. beilstein-journals.org
Deuteration via Organometallic Intermediates
Organometallic reagents play a crucial role in the synthesis of deuterated alkenes. One established method involves the reaction of alkyl Grignard reagents with 1,4-dibromo-2-butene (B147587) in the presence of a copper(I) iodide catalyst. nih.gov This reaction proceeds via an SN2′ substitution to yield 3-alkyl-4-bromo-1-butenes, which can then undergo dehydrohalogenation to produce 2-substituted 1,3-butadienes. nih.gov While not directly yielding 2-Butene-1,1,1-d3, this methodology highlights the utility of organometallic reagents in manipulating alkene structures, a principle that can be extended to deuteration strategies by using deuterated starting materials or reagents.
A more direct approach to deuteration involves the use of Cp2TiCl/D2O/Mn. This system has proven effective for the deuteration of various organic compounds, including alkenes. beilstein-journals.org The proposed mechanism suggests that an aqua-complex intermediate facilitates deuterium atom transfer from D2O to a late transition metal, which then accomplishes the deuteration of the alkene. beilstein-journals.org
Emerging Strategies for Site-Selective Deuteration
Recent advancements in catalysis have opened new avenues for the highly selective and efficient deuteration of alkenes, often under milder conditions than traditional methods.
Copper-Catalyzed Transfer Deuteration and Hydrodeuteration
Copper-catalyzed reactions have emerged as powerful tools for the selective deuteration of alkenes. marquette.edubohrium.com Transfer hydrodeuteration, in particular, allows for the selective incorporation of one hydrogen and one deuterium atom across a double bond. acs.orgnih.gov This method has been successfully applied to a wide range of aryl alkenes, including both terminal and internal isomers, with high selectivity. marquette.eduacs.orgnih.gov The use of a copper catalyst with a suitable deuterium source, such as dimethoxy(methyl)silane-d1 and an alcohol-OD, enables the precise deuteration of various substrates. marquette.edu Recent developments have extended this methodology to unactivated terminal alkenes, achieving high regioselectivity and reactivity. marquette.edu
| Catalyst System | Substrate Type | Deuterium Source | Key Feature |
| Copper/(R or S)-DTBM-SEGPHOS | Aryl alkynes | dimethoxy(methyl)silane-d1 / 2-propanol-OD | First Cu-catalyzed transfer deuteration of aryl alkynes. marquette.edu |
| Copper catalyst | Aryl alkenes (terminal and internal) | Not specified | Selective incorporation of one H and one D atom. acs.orgnih.gov |
| Copper catalyst | Unactivated terminal alkenes | Not specified | Highly regioselective transfer hydrodeuteration. marquette.edu |
Metal-Catalyzed Hydrogen/Deuterium Exchange (H/D Exchange) of Alkenes
Direct hydrogen/deuterium (H/D) exchange at C-H bonds is an atom-economical strategy for deuterium labeling. chinesechemsoc.org Various transition metals, including iridium, ruthenium, and palladium, have been shown to catalyze the direct deuteration of alkenes. chinesechemsoc.orgresearchgate.net These reactions typically use readily available deuterium sources like D2O. chinesechemsoc.orgresearchgate.net
Iron, an earth-abundant metal, has also been employed in catalyzing H/D exchange reactions of alkenes using CD3OD as the deuterium source. rsc.orgrsc.org This method is notable for its good chemoselectivity, allowing for the deuteration of alkene C(sp2)–H bonds without affecting arene C(sp2)–H bonds. rsc.org The mechanism is proposed to involve the reversible protonation of an active iron-hydride catalyst. rsc.orgrsc.org
Palladium on carbon (Pd/C) can also catalyze H/D exchange in alkenes, although it sometimes requires harsher conditions. jst.go.jp However, using H2 as a catalyst activator can promote the reaction under milder conditions. jst.go.jp The combination of NaBD4 and AcOD in the presence of Pd/C has been used to deuterate activated alkenes like cinnamates and chalcones. researchgate.net
| Catalyst | Deuterium Source | Substrate Scope | Mechanistic Insight |
| Iridium, Ruthenium, Palladium | D2O | Terminal styrenes, acrylic acid derivatives | Direct C-H bond activation. chinesechemsoc.orgresearchgate.net |
| Iron | CD3OD | Styrene derivatives | Reversible protonation of iron-hydride intermediates. rsc.orgrsc.org |
| Pd/C | D2O, NaBD4/AcOD | Alkenes, activated alkenes | H2 activation, hydro(deutero)boration-protolysis as a minor pathway. jst.go.jpresearchgate.net |
Visible Light-Promoted Direct Deuteration
A recent and innovative approach involves the use of visible light to promote the direct deuteration of alkenes. chinesechemsoc.orgchinesechemsoc.orgchinesechemsoc.org This method utilizes a cobaloxime catalyst in conjunction with a photoredox catalyst. chinesechemsoc.orgchinesechemsoc.org The reaction proceeds via a Co(III)–H mediated H/D exchange, where the Co(III)–H species is generated in situ by photoreduction. chinesechemsoc.org This strategy allows for the deuteration of a broad range of both terminal and internal alkenes at either terminal or benzylic positions using readily available deuterium sources like D2O or deuterated methanol (B129727) (MeOD). chinesechemsoc.orgchinesechemsoc.org The process is characterized by its operational simplicity and cost-effectiveness. chinesechemsoc.org
A synergistic photoredox/cobalt catalysis system enables the facile deuterium incorporation into various alkenes. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves a sequence of reversible addition-elimination reactions and fast proton exchange involving the Co(III)-H intermediate. chinesechemsoc.orgchinesechemsoc.org This method has been successfully applied to various substrates, including 2-aryl-propenes, styrenes, and alkyl alkenes, with high yields and deuterium incorporation. chinesechemsoc.orgchinesechemsoc.org
Reductive Deuteration and Dehalogenative Deuteration Techniques
Reductive and dehalogenative deuteration methods are prominent strategies for the synthesis of deuterated alkenes. These techniques offer pathways to introduce deuterium with high levels of incorporation and, in many cases, good regioselectivity.
Reductive Deuteration: This approach typically involves the reduction of a suitable precursor, such as an alkyne, in the presence of a deuterium source. For the synthesis of deuterated alkenes, the semi-deuteration of alkynes is a convenient route. nih.gov However, challenges exist, including the potential for over-reduction to a deuterated alkane and the formation of a mixture of E and Z stereoisomers. nih.gov
Recent advancements have focused on developing catalytic systems that can control these aspects. For instance, electrochemical cobalt-catalyzed transfer deuteration has been shown to effectively semi-deuterate various alkynes to yield Z-alkenes with high stereoselectivity and deuterium incorporation. nih.gov These reactions often utilize inexpensive and readily available deuterium sources like deuterium oxide (D₂O). nih.gov
Catalytic transfer deuteration, in general, is an emerging and powerful technique that avoids the need for high-pressure D₂ gas and specialized equipment. marquette.edu Various transition metal catalysts, including those based on iridium, rhodium, and copper, have been employed for the transfer deuteration of alkenes and alkynes. marquette.edunih.gov For example, copper-catalyzed transfer hydrodeuteration of aryl alkenes has demonstrated high efficiency and broad substrate scope. marquette.edu
Dehalogenative Deuteration: This method involves the replacement of a halogen atom with a deuterium atom. It is a straightforward approach for obtaining deuterated compounds from their corresponding organic halides. d-nb.info Historically, these reactions have been carried out using metal reductants or radical initiators. acs.org
More recently, electrochemical methods have gained traction as a greener alternative, often using D₂O as the deuterium source and avoiding toxic reagents and transition metal catalysts. d-nb.infoxmu.edu.cn This technique has proven effective for the deuteration of both aryl and alkyl halides, with some methods demonstrating high functional group tolerance and excellent deuterium incorporation (up to 99%). d-nb.infoxmu.edu.cn Palladium-catalyzed electrochemical dehalogenation has also been reported, offering a broad substrate scope. xmu.edu.cn A homogenous palladium catalytic system with a zinc acetate (B1210297) additive has been developed for the dehalogenative deuteration of aryl halides using D₂ gas, which addresses challenges of insufficient isotope incorporation and functional group tolerance seen with heterogeneous catalysts like Pd/C. nih.gov
For the specific synthesis of 2-Butene-1,1,1-d3, a potential dehalogenative route could involve a precursor like 1,1,1-trichloro-2-butene, where the three chlorine atoms are replaced by deuterium.
| Method | Catalyst/Reagent | Deuterium Source | Key Features | Reference |
| Electrochemical Cobalt-Catalyzed Transfer Deuteration | CoBr₂/dtbpy | D₂O/AcOD | High Z-selectivity for alkenes from alkynes. | nih.gov |
| Copper-Catalyzed Transfer Hydrodeuteration | Copper complexes | DSiMe(OMe)₂ / isopropanol-d₈ | Precise deuteration at the benzylic position of cyclic and heterocyclic alkenes. | nih.gov |
| Electrochemical Dehalogenative Deuteration | Graphite felt/lead sheet | D₂O | Catalyst-free, high functional group tolerance. | d-nb.infoxmu.edu.cn |
| Homogenous Palladium-Catalyzed Dehalogenative Deuteration | Pd catalyst with Zn(OAc)₂ | D₂ gas | High isotope incorporation and functional group tolerance for aryl halides. | nih.gov |
Challenges and Advancements in Achieving Isotopic Purity and Regioselectivity
A primary challenge in the synthesis of specifically labeled compounds like 2-Butene-1,1,1-d3 is achieving high isotopic purity and regioselectivity. Isotopic purity refers to the percentage of the desired isotopologue (a molecule with a specific isotopic composition) in the final product, while regioselectivity concerns the specific placement of the deuterium atoms within the molecule.
Challenges:
Isotopic Scrambling: In many catalytic processes, unintended H/D exchange reactions can occur, leading to the incorporation of deuterium at undesired positions or the loss of deuterium from the intended position. This scrambling can be promoted by the catalyst or reaction conditions. marquette.edu
Over-deuteration: In reductive deuteration, the desired deuterated alkene can sometimes undergo further reduction to a more saturated, polydeuterated alkane. nih.gov
Mixture of Stereoisomers: The reduction of alkynes can lead to a mixture of E and Z isomers of the resulting alkene, which can be difficult to separate. nih.gov
Inseparable Products: Mixtures of isotopologues and isotopomers often have very similar physical properties, making them difficult to separate using standard purification techniques like chromatography. marquette.edu This necessitates synthetic methods with very high selectivity.
Analytical Difficulties: Accurately determining the isotopic purity and the precise location of deuterium atoms requires sophisticated analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy. almacgroup.comnih.gov
Advancements:
Catalyst and Ligand Design: Significant progress has been made in designing catalysts and ligands that offer greater control over regioselectivity. For instance, in copper-catalyzed transfer hydrodeuteration, the choice of ligand has been shown to dramatically influence the regioselectivity of Cu-H insertion into alkynes. acs.org Similarly, iridium complexes with specific phosphine (B1218219) ligands have been developed for targeted ortho-deuteration. acs.org
Electrochemical Methods: As mentioned, electrochemistry provides a powerful tool to drive deuteration reactions with high efficiency and control, often under mild conditions and with high functional group tolerance, thereby minimizing side reactions. nih.govd-nb.infoxmu.edu.cn
Transfer Deuteration Techniques: The development of catalytic transfer deuteration has been a major advancement, providing safer and more practical alternatives to using D₂ gas. marquette.edu These methods often exhibit new modes of selectivity. For example, B(C₆F₅)₃-catalyzed transfer hydrodeuteration of alkenes using monodeuterated cyclohexa-1,4-dienes as a deuterium source surrogate allows for highly regioselective reactions at room temperature. acs.org
Mechanistic Understanding: Detailed mechanistic studies, often employing kinetic isotope effect measurements and computational analysis, are providing deeper insights into the factors that control selectivity. mpg.deresearchgate.net This understanding is crucial for the rational design of improved catalytic systems. For example, DFT calculations have been used to rationalize the enhanced regioselectivity observed with specific ligands in copper-catalyzed reactions. acs.org
| Challenge | Advancement | Example | Reference |
| Isotopic Scrambling | Development of highly selective catalysts. | Iridium complexes for selective ortho-deuteration. | acs.org |
| Over-reduction | Fine-tuning of reaction conditions and catalysts. | Electrochemical cobalt-catalyzed semi-deuteration of alkynes to Z-alkenes. | nih.gov |
| Poor Regioselectivity | Ligand design and catalyst control. | Use of specific phosphine ligands in copper-catalyzed hydrodeuteration to control regioselectivity. | acs.org |
| Use of Hazardous Reagents | Development of transfer deuteration methods. | B(C₆F₅)₃-catalyzed transfer hydrodeuteration using a stable deuterium surrogate. | acs.org |
Mechanistic Investigations Employing 2 Butene 1,1,1 D3 6ci
Elucidation of Organic Reaction Mechanisms
Pericyclic Reactions and Heteroatom Enophiles
The ene reaction, a pericyclic process involving an alkene with an allylic hydrogen (the "ene"), an enophile, and the transfer of that allylic hydrogen, has been a subject of extensive mechanistic study. The use of isotopically labeled alkenes like 2-Butene-1,1,1-d3 allows for the determination of kinetic isotope effects (KIEs), providing crucial evidence for the nature of the reaction pathway.
The reaction of singlet oxygen (¹O₂) with alkenes is a classic example of an ene reaction. Studies involving cis- and trans-2-butene-1,1,1-d3 have been instrumental in understanding its mechanism. The observed product isotope effects (kH/kD) for the reactions with cis- and trans-2-butene-1,1,1-d3 at -80°C in Freon-11 were 1.38 and 1.25, respectively. nih.gov These results, coupled with the absence of starting material isomerization or dioxetane formation, suggest the reversible formation of an intermediate. nih.gov
Theoretical calculations and further experimental data support a stepwise mechanism rather than a concerted one. comporgchem.comnih.gov The reaction is believed to proceed through a two-step, no-intermediate pathway involving two sequential transition states. nih.govcuny.edu Some studies propose the formation of a perepoxide or a charge-transfer intermediate. nih.gov The nearly equal ¹³C isotope effects observed at the olefinic carbons support an attack of the singlet oxygen on the center of the π-bond, with nearly synchronous bond formation. cuny.edu
Table 1: Kinetic Isotope Effects in the Ene Reaction of 2-Butene-1,1,1-d3 with Singlet Oxygen
| Isomer | kH/kD | Temperature (°C) | Solvent |
| cis-2-Butene-1,1,1-d3 | 1.38 | -80 | Freon-11 |
| trans-2-Butene-1,1,1-d3 | 1.25 | -80 | Freon-11 |
Data sourced from Orfanopoulos and Foote (1987). nih.gov
The ene reaction of nitrosoarenes with alkenes has also been scrutinized using deuterated substrates. These reactions are thought to proceed through a stepwise mechanism involving a three-membered ring intermediate, specifically an aziridine (B145994) N-oxide, or a polarized diradical. uoc.gr The formation of this intermediate is often reversible, a characteristic that is more pronounced with nitrosoarenes compared to other enophiles like singlet oxygen or triazolinediones, due to their moderate reactivity and high steric demand. uoc.gr
Theoretical studies, including UB3LYP, CASPT2, UCCSD(T), and UQCISD(T) methods, consistently favor a stepwise path through polarized diradical intermediates. researchgate.net These diradicals can exchange the nitrosoarene moiety between the two ends of the alkene via an aziridine N-oxide, which is considered an "innocent bystander" rather than a direct precursor to the ene product. researchgate.net The observed kinetic isotope effects are consistent with a mechanism where the partitioning of the diradical intermediate between cyclization and hydrogen abstraction is competitive, and the initial formation of the diradical is somewhat reversible. researchgate.net
Triazolinediones, such as N-phenyl-1,2,4-triazoline-3,5-dione (PTAD), are highly reactive enophiles. uoc.grresearchgate.net Isotope effect studies using isomers of 2-butene-d3 have been crucial in comparing their reaction mechanisms to those of singlet oxygen and nitrosoarenes. uoc.gruoc.gr Similar to the other enophiles, the ene reaction with triazolinediones is proposed to proceed stepwise through a three-membered-ring intermediate. uoc.gr
Evidence for a reversible intermediate formation has also been suggested for triazolinedione reactions with deuterium-labeled 2-butenes. uoc.gr The mechanism is thought to involve the formation of an aziridinium (B1262131) imide intermediate, which, like the aziridine N-oxide in nitrosoarene reactions, may be a bystander rather than a direct intermediate on the path to the ene product. acs.org Kinetic isotope effects have provided key experimental evidence for the intervention of these three-membered-ring intermediates across all three classes of enophiles. uoc.gr
Intramolecular Rearrangements and Transfers
The decarbonylation of aldehydes, often catalyzed by transition metal complexes like those of rhodium, is another area where deuterium (B1214612) labeling has provided significant mechanistic insights. dicp.ac.cnsnnu.edu.cn In these reactions, a formyl group is removed as carbon monoxide.
Studies on the rhodium-catalyzed decarbonylation of deuterated aldehydes have revealed the potential for hydrogen/deuterium transfer. For instance, the stoichiometric decarbonylation of 3,3-dideuterio-3-perdeuteriophenylpropionyl chloride with a rhodium complex yielded a mixture of all possible d₀, d₁, d₂, and d₃ perdeuteriophenylethenes, indicating both inter- and intramolecular hydride transfer mechanisms. researchgate.net However, the catalytic version of the reaction produced 1-deuterio-1-perdeuteriophenylethene exclusively. researchgate.net A deuterium isotope effect of 1.2 was observed in the rates of decarbonylation, supporting a mechanism with a rapid pre-equilibrium between acyl- and alkyl-rhodium complexes, followed by a rate-limiting concerted cis elimination of rhodium hydride. researchgate.net
Recent developments have focused on using D₂O as a deuterium source in rhodium-catalyzed deuterated Tsuji–Wilkinson decarbonylation, providing an efficient method for deuterium labeling. dicp.ac.cnresearchgate.net This highlights the continued importance of deuterated compounds in developing new synthetic methodologies and understanding their underlying mechanisms.
Isomerization Pathways of Butenes
The isomerization of butenes encompasses several distinct processes, including changes in the carbon skeleton (skeletal isomerization), the spatial arrangement of substituents (stereochemical isomerization), and the position of the double bond (double-bond migration). The use of deuterium-labeled butenes, such as 2-Butene-1,1,1-d3(6ci), has been instrumental in distinguishing between these pathways.
Skeletal Isomerization
Skeletal isomerization involves the rearrangement of the carbon backbone of a molecule. In the context of butenes, this typically refers to the conversion of linear butenes (n-butenes) to isobutene. Isotopic labeling studies, including those conceptually similar to using 2-Butene-1,1,1-d3(6ci), have been crucial in verifying that the mechanisms for the forward and reverse skeletal isomerization of butenes over zeolite catalysts are essentially the same. postech.ac.kr
The mechanism of skeletal isomerization can proceed through different pathways, primarily categorized as monomolecular and bimolecular. nsf.govrsc.org
Monomolecular Pathway: This pathway involves a single butene molecule undergoing rearrangement. For instance, over certain acidic zeolites, 1-butene (B85601) can isomerize to isobutene through a process involving the formation of a 2-butoxide intermediate. rsc.org Isotope labeling experiments have helped to confirm the predominance of a monomolecular route under specific conditions, such as low butene concentrations on Pt/H-mordenite catalysts. nsf.gov
Bimolecular Pathway: In this mechanism, two butene molecules react to form a C8 intermediate, which then cracks to yield isobutene and another butene molecule. rsc.org The rate of this pathway is highly dependent on the butene concentration. nsf.gov
Computational studies have further elucidated these pathways, showing that the activation energy for skeletal isomerization is significantly higher than for double-bond migration or stereochemical isomerization. rsc.org This suggests a rapid interconversion between butene isomers (1-butene, cis-2-butene (B86535), and trans-2-butene) before the slower skeletal rearrangement occurs. rsc.org
| Pathway | Description | Key Intermediates | Conditions Favoring Pathway |
| Monomolecular | Rearrangement of a single butene molecule. | 2-butoxide, isobutoxide, tert-butyl cation | Low butene partial pressure |
| Bimolecular | Reaction of two butene molecules followed by cracking. | C8 intermediate, 2-butyl cation | High butene concentration |
Stereochemical Isomerization and Double-Bond Migration
Stereochemical isomerization refers to the conversion between cis and trans isomers, while double-bond migration is the shift of the double bond along the carbon chain (e.g., from 1-butene to 2-butene). These processes are often interconnected and can be studied effectively using deuterium-labeled compounds.
On palladium surfaces, the cis-trans isomerization of 2-butene (B3427860) is accompanied by H-D exchange when deuterium is present. mpg.de This suggests a common reaction intermediate for both processes, believed to be a surface-adsorbed butyl species formed by the half-hydrogenation of the alkene. mpg.de The use of 2-Butene-1,1,1-d3(6ci) would allow for the direct observation of the deuterium atom's fate during these transformations.
Studies on palladium-loaded silica (B1680970) nanosphere catalysts have shown that the double-bond migration of 1-butene can be stereoselective towards cis-2-butene. researchgate.net This suggests a mechanism involving two atomic centers that is specific to the formation of the cis isomer. researchgate.net The isomerization of 1-butene to 2-butene over certain catalysts is thought to proceed via an initial dehydrogenation to a 1-buten-3-yl intermediate, rather than the traditionally proposed 2-butyl intermediate. researchgate.net
The relative rates of these isomerization processes are crucial. It has been established that the activation energies for double-bond migration and stereochemical isomerization are considerably lower than that for skeletal isomerization. rsc.org This leads to a rapid equilibrium between the linear butene isomers before the slower conversion to isobutene takes place. rsc.org
Catalytic Reaction Pathways
The use of 2-Butene-1,1,1-d3(6ci) and other isotopically labeled butenes has been pivotal in unraveling the mechanisms of various catalytic reactions.
In the context of zeolite catalysis, butenes, whether introduced in the feed or formed in-situ, play a controlling role in the relative rates of monomolecular and bimolecular reaction pathways for n-butane isomerization. nsf.gov Isotope labeling experiments have demonstrated that increasing the butene concentration significantly enhances the rate of bimolecular skeletal isomerization. nsf.gov
On metal catalysts like palladium, the conversion of cis-2-butene in the presence of deuterium involves competing pathways of cis-trans isomerization and hydrogenation to butane. mpg.de The selectivity towards each pathway is strongly influenced by the concentration of deuterium on the catalyst surface. mpg.de Higher deuterium availability favors hydrogenation. mpg.de The mechanism involves the formation of a butyl-d1 intermediate. mpg.de Subsequent steps, including rotation and β-hydride elimination, lead to isomerization, while a second half-hydrogenation step results in butane. mpg.de
Furthermore, complete H-D exchange in butenes has been observed on a Pd-Au alloy surface, indicating a fast di-σ bond migration as a key step. researchgate.net This highlights how the choice of catalyst material can significantly alter the reaction pathway and product distribution.
Characterization of Reaction Intermediates and Transition States
A central challenge in mechanistic chemistry is the direct observation and characterization of short-lived reaction intermediates and transition states. nih.govfiveable.me Spectroscopic techniques, particularly when combined with isotopic labeling, provide powerful tools for this purpose. rsc.org The use of 2-Butene-1,1,1-d3(6ci) can aid in identifying the structure and fate of intermediates in butene reactions.
In acid-catalyzed reactions over zeolites, adsorbed alkenes are protonated at acid sites to form alkyl carbenium ions, which act as reaction intermediates or precursors to more stable alkoxides. acs.org For example, in the skeletal isomerization of butene, species such as 2-butoxide and isobutoxide have been identified as key intermediates. rsc.org The presence of carbocations as active intermediates has been investigated using probe molecules like d3-acetonitrile. acs.org
On metal surfaces, the formation of a surface-bound butyl species is a commonly proposed intermediate in butene isomerization and hydrogenation reactions. mpg.de For instance, in the isomerization of 1-butene, an allylic species formed through hydrogen abstraction can be a key intermediate leading to the formation of 2-butene isomers. mdpi.com
Computational studies complement experimental work by providing detailed energy profiles of reaction pathways, including the structures and energies of transition states. rsc.org For example, density functional theory (DFT) calculations have been used to compare the free energy diagrams of monomolecular and bimolecular butene isomerization mechanisms, identifying the rate-determining transition states for each pathway. rsc.org These calculations have shown that for the monomolecular pathway, the conversion of a 1-butene-derived intermediate to an isobutoxide has a significant energy barrier. rsc.org
The table below summarizes key intermediates and transition states in butene reactions that can be investigated using isotopic labeling.
| Reaction Type | Proposed Intermediates | Proposed Transition States |
| Skeletal Isomerization (Zeolites) | 2-butoxide, isobutoxide, C8 species, carbenium ions rsc.orgacs.org | Transition states for hydride shifts, methyl shifts, and C-C bond formation/cleavage rsc.org |
| Isomerization/Hydrogenation (Metals) | Surface-adsorbed butyl species, allylic species mpg.demdpi.com | Transition states for half-hydrogenation, β-hydride elimination, and C-C bond rotation mpg.de |
Kinetic Isotope Effects Kies in Reactions Involving 2 Butene 1,1,1 D3 6ci
Theoretical Framework of Kinetic Isotope Effects
The kinetic isotope effect is defined as the change in the rate of a chemical reaction upon isotopic substitution. openochem.org It is formally expressed as the ratio of the rate constant of the reaction with the lighter isotope (k_L) to that of the reaction with the heavier isotope (k_H). uoc.gr This phenomenon is a cornerstone of physical organic chemistry for probing reaction mechanisms. openochem.org The theoretical basis for KIEs is rooted in transition state theory and quantum mechanics, which account for differences in vibrational energies between isotopically substituted molecules. uoc.gr
Zero-Point Energy Contributions to KIEs
The primary origin of kinetic isotope effects lies in the difference in zero-point energy (ZPE) between bonds to different isotopes. libretexts.org A chemical bond is not static but vibrates, and its lowest possible energy state is its ZPE. libretexts.org The ZPE is dependent on the mass of the atoms forming the bond; a bond to a heavier isotope has a lower vibrational frequency and consequently a lower ZPE. libretexts.org
For instance, a carbon-deuterium (C-D) bond has a lower ZPE than a carbon-hydrogen (C-H) bond. libretexts.org To break this bond, more energy must be supplied to the C-D bond to reach the transition state, resulting in a higher activation energy and a slower reaction rate compared to its C-H counterpart. uoc.grlibretexts.org This difference in activation energy, arising from the ZPE difference in the ground state, is the principal contributor to the primary kinetic isotope effect. uoc.gr In the transition state of a reaction where the C-H/D bond is breaking, the difference in ZPE between the two isotopologues is typically diminished or vanishes entirely. princeton.edu
Relationship between Transition State Structure and KIE Magnitude
The magnitude of the KIE provides valuable information about the structure of the transition state (TS). researchgate.net According to the Hammond postulate, the structure of the transition state resembles the species (reactant or product) to which it is closer in energy. princeton.edu The magnitude of the primary KIE is maximal for a symmetric transition state, where the bond being broken and the bond being formed are of equal strength. princeton.eduutdallas.edu
In a symmetric TS, the hydrogen atom is transferred between two atoms ([A···H···B]‡), and the vibrational mode corresponding to the reaction coordinate has a minimal restoring force, leading to a significant loss of the ground-state ZPE difference. uoc.grprinceton.edu For reactions with an "early" transition state (reactant-like) or a "late" transition state (product-like), the C-H/D bond is either minimally or almost completely broken. In these asymmetric transition states, some of the initial ZPE difference is retained in the vibrational modes of the TS, resulting in a smaller observed KIE. princeton.eduutdallas.edu Therefore, the measurement of KIE magnitude serves as a sensitive probe for the position of the transition state along the reaction coordinate. researchgate.net
Primary Kinetic Isotope Effects
A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed during the rate-determining step of the reaction. openochem.orglibretexts.org This type of KIE is generally the most significant, with typical values for k_H/k_D ranging from 2 to 8 at room temperature for C-H bond cleavage. libretexts.orglibretexts.org
Measurement and Interpretation of Deuterium (B1214612) Primary KIEs in C-H/D Bond Cleavage
Primary deuterium KIEs are typically measured by comparing the reaction rates of the hydrogen-containing substrate (k_H) and its deuterium-labeled counterpart (k_D) in parallel experiments. acs.org Alternatively, competitive methods, either intermolecular (a mixture of deuterated and non-deuterated substrates) or intramolecular (a substrate with both H and D at equivalent positions), can be employed. uoc.gr The product distribution in these competitive experiments reflects the KIE.
A large observed k_H/k_D value (typically > 2) is strong evidence that the C-H bond is being cleaved in the rate-determining step. libretexts.org For example, a study on the oxidation of 2,3-dimethyl-2-butene (B165504) derivatives provides insight into this phenomenon. In the oxidation of (CH₃)₂C=C(CD₃)₂ via its bromohydroperoxide, a product ratio favoring C-H over C-D bond cleavage was observed, indicating a significant primary KIE. cdnsciencepub.com This suggests that the abstraction of a hydrogen or deuterium atom is a key part of the reaction mechanism. cdnsciencepub.com
The following table presents data from the oxidation of deuterated 2,3-dimethyl-2-butene derivatives, illustrating the preference for C-H bond cleavage.
Table 1: Product Ratios from the Oxidation of Deuterated 2,3-Dimethyl-2-butene Derivatives
| Reactant | Oxidation Method | Product Ratio (C-H cleavage / C-D cleavage) | Interpretation |
|---|---|---|---|
| (CH₃)₂C=C(CD₃)₂ | Via Bromohydroperoxide | 2.2 : 1 | Primary KIE indicates H/D abstraction occurs. cdnsciencepub.com |
| (CH₃)₂C=C(CD₃)₂ | Singlet Oxygen | 1.4 : 1 | Primary KIE observed. cdnsciencepub.com |
| (CH₃)₂C=C(CD₃)₂ | Triphenyl Phosphite Ozonide | 1.6 : 1 | Primary KIE observed. cdnsciencepub.com |
| CH₃CD₂C=CCH₃CD₃ | Via Bromohydroperoxide | 2.1 : 1 | Predominance of C-H bond breaking. cdnsciencepub.com |
| CH₃CD₂C=CCH₃CD₃ | Singlet Oxygen | 1.4 : 1 | Predominance of C-H bond breaking. cdnsciencepub.com |
| CH₃CD₂C=CCH₃CD₃ | Triphenyl Phosphite Ozonide | 1.3 : 1 | Predominance of C-H bond breaking. cdnsciencepub.com |
Secondary Kinetic Isotope Effects
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position remote from the bond being broken or formed in the rate-determining step. openochem.orglibretexts.org These effects are typically much smaller than primary KIEs, with k_H/k_D values often ranging from 0.8 to 1.4. openochem.orgprinceton.edu SKIEs arise from changes in the vibrational environment of the isotope between the ground state and the transition state, often due to changes in hybridization or steric effects. princeton.edu
For example, in an S_N1 reaction, as the carbon atom rehybridizes from sp³ in the reactant to sp² in the carbocation intermediate, the out-of-plane bending vibrations of α-hydrogens are loosened. This leads to a normal SKIE (k_H/k_D > 1, typically ~1.1-1.25). openochem.org Conversely, a change from sp² to sp³ hybridization results in a more constrained transition state and an inverse SKIE (k_H/k_D < 1). princeton.edu
In a study of the methoxymercuration of cis-2-butene-2-d₁, a secondary KIE was observed, indicating that the transition state does not have a symmetric structure and involves considerable C–O bond formation. researchgate.net Similarly, δ-secondary KIEs (where the isotope is four bonds away) have been measured in substitution reactions of dimethylallyl derivatives, where deuteration of a methyl group (e.g., -CH₃ vs -CD₃) influences the reaction rate through long-range hyperconjugation effects with the developing positive charge in the transition state. acs.org These subtle effects provide detailed information about the electronic demands and geometry of the transition state. acs.org
Alpha Secondary KIEs and Rehybridization Phenomena
An alpha (α) secondary KIE arises from isotopic substitution at the carbon atom undergoing a change in its bonding environment (the reaction center). These effects are primarily governed by changes in vibrational frequencies associated with the rehybridization of the α-carbon. core.ac.uk
When a reaction involves the α-carbon changing hybridization from sp³ to sp², as in the formation of a carbocation, the C-H/D bending force constants typically decrease in the transition state. This leads to a "normal" KIE (kH/kD > 1). Conversely, a change from sp² to sp³ hybridization, such as in addition reactions to a double bond, results in a stiffening of out-of-plane bending vibrations. This change leads to an "inverse" KIE (kH/kD < 1).
For the compound 2-Butene-1,1,1-d3, the isotopic label (d3) is on a methyl group at the C1 position. This position is "beta" to the C2=C3 double bond, which is the typical site of reaction for an alkene. Therefore, direct measurement of an α-secondary KIE is not possible with this specific compound, as there is no isotopic label at the α-positions (C2 or C3). However, in reactions such as additions to the double bond, the C2 and C3 carbons do rehybridize, and the principles of α-secondary KIEs are fundamental to a complete mechanistic picture. For instance, in the ene reactions of similar alkenes, inverse vinylic deuterium isotope effects (kH/kD = 0.87−0.88) have been observed when deuterium is placed directly on the double bond, confirming the expected sp² to sp³ rehybridization at the transition state. acs.org
Beta Secondary KIEs and Hyperconjugation
A beta (β) secondary KIE is observed when isotopic substitution occurs at a position adjacent (or beta) to the reaction center. In 2-Butene-1,1,1-d3, the CD₃ group is in the beta position relative to the double bond, making β-secondary KIEs a key area of study for this molecule.
The primary electronic phenomenon responsible for β-secondary KIEs is hyperconjugation. Hyperconjugation involves the donation of electron density from a C-H or C-D sigma (σ) bond to an adjacent empty or partially filled p-orbital, or a pi (π) orbital. This interaction helps to stabilize transition states with developing positive charge or radical character at the adjacent carbon.
Because the C-H bond has a lower vibrational frequency and is effectively weaker than the C-D bond, it is a better electron donor. Consequently, a CH₃ group provides more hyperconjugative stabilization than a CD₃ group. This difference leads to a normal KIE (kH/kD > 1), typically in the range of 1.1 to 1.2 per CD₃ group, for reactions where hyperconjugative stabilization of the transition state is significant. researchgate.net This effect has been confirmed in studies showing that the magnitude of the β-deuterium effect on carbonium ion formation depends significantly on a hyperconjugative interaction between the reaction center and the site of isotopic substitution. researchgate.net
In the context of reactions involving 2-Butene-1,1,1-d3, such as ene reactions that proceed through intermediates with partial positive charge or diradical character, the observed KIE will have a contribution from this β-secondary effect.
Intramolecular and Intermolecular KIE Studies with 2-Butene-1,1,1-d3(6ci)
Both intramolecular (competition between H and D within the same molecule) and intermolecular (competition between deuterated and non-deuterated molecules) KIEs have been measured for 2-Butene-1,1,1-d3 to probe reaction mechanisms, particularly for ene reactions with singlet oxygen (¹O₂) and 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD). researchgate.net These studies are instrumental in determining whether a reaction is concerted or stepwise and whether any intermediates formed are reversible. acs.org
The product isotope effects (kH/kD) for reactions with the cis and trans isomers of 2-Butene-1,1,1-d3 reveal significant mechanistic details. researchgate.net In these ene reactions, a hydrogen (or deuterium) is abstracted from the methyl group, meaning the observed KIE is a composite of a primary effect (from C-H/D bond breaking) and a β-secondary effect (from the isotopic substitution's influence on the stability of the transition state).
| Isomer | Reactant | kH/kD Value |
|---|---|---|
| cis-2-Butene-1,1,1-d3 | Singlet Oxygen (¹O₂) | 1.38 |
| trans-2-Butene-1,1,1-d3 | Singlet Oxygen (¹O₂) | 1.25 |
| cis-2-Butene-1,1,1-d3 | PTAD | 5.36 |
| trans-2-Butene-1,1,1-d3 | PTAD | 1.29 |
The data reveal a striking difference between the isomers, especially in the reaction with PTAD. The large KIE of 5.36 for the cis isomer, compared to 1.29 for the trans isomer, suggests a stepwise mechanism. researchgate.net Such results are often rationalized by the reversible formation of a three-membered-ring intermediate (e.g., an aziridinium (B1262131) imide with PTAD or a perepoxide with ¹O₂). acs.org For the cis isomer, after the initial formation of the intermediate, the enophile (PTAD or ¹O₂) is positioned to abstract either a proton from the CH₃ group or a deuteron (B1233211) from the CD₃ group in the product-determining step. The large KIE indicates that C-H bond cleavage is significantly faster than C-D cleavage in this step. For the trans isomer, the geometry of the intermediate may restrict this competition, leading to a smaller observed KIE. The fact that any KIE is observed points to at least partial reversibility of the intermediate formation. acs.org
Advanced Spectroscopic Applications for Mechanistic and Structural Elucidation of 2 Butene 1,1,1 D3 6ci
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of deuterated compounds. While deuterium itself is NMR-active, its primary utility in the context of ¹H NMR is the disappearance of signals corresponding to the substituted protons, providing unambiguous confirmation of the label's position.
Positional Analysis of Deuterium Labels
The precise location of deuterium atoms within a molecule can be definitively confirmed using ¹H NMR spectroscopy. In the spectrum of 2-Butene-1,1,1-d3, the signal corresponding to the methyl protons at the C-1 position is absent. High-resolution NMR measurements can confirm that the methyl group is fully deuterated and that no deuterium atoms are located elsewhere in the molecule. cdnsciencepub.com This absence provides unequivocal evidence of successful and specific isotopic labeling.
For standard 2-butene (B3427860), the protons of the two methyl groups (CH₃) are in a very similar chemical environment, resulting in nearly identical chemical shifts. docbrown.info In 2-Butene-1,1,1-d3, the deuteration at one of these positions simplifies the spectrum, leaving only the signals for the remaining CH₃ and the two CH protons.
| Compound | Proton Group | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Notes |
|---|---|---|---|---|
| 2-Butene | -CH= | ~5.4-5.6 | Quartet of doublets | Signal from the two equivalent vinylic protons. |
| -CH₃ | ~1.6-1.7 | Doublet | Signal from the six equivalent methyl protons. docbrown.info | |
| 2-Butene-1,1,1-d3 | -CH= | ~5.4-5.6 | Quartet | Signal from the two vinylic protons. |
| -CH₃ | ~1.6-1.7 | Doublet | Signal from the remaining non-deuterated methyl group. | |
| -CD₃ | - | - | Signal is absent in the ¹H NMR spectrum. |
Monitoring H/D Exchange Processes
Hydrogen/Deuterium (H/D) exchange is a chemical reaction where a hydrogen atom is replaced by a deuterium atom, or vice versa. wikipedia.org NMR spectroscopy is an effective tool for monitoring these exchange processes in real-time. By acquiring spectra over the course of a reaction, the decrease in the integral intensity of a specific proton signal and the potential appearance of new signals can be used to quantify the rate and extent of deuterium incorporation. nih.gov For example, in studies of reactions involving deuterated alkenes, NMR has been used to measure the relative peak heights of signals to determine the ratio of deuterated to non-deuterated products. cdnsciencepub.com This provides critical kinetic and mechanistic information about the reaction, such as identifying which proton positions are most susceptible to exchange. wikipedia.orgmdpi.com
Mass Spectrometry (MS) for Isotopic Tracing
Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions. It is exceptionally well-suited for analyzing isotopically labeled compounds like 2-Butene-1,1,1-d3, as the three-mass-unit difference is easily resolved.
Quantification of Deuterium Incorporation
The extent of deuterium incorporation can be precisely quantified using mass spectrometry. The molecular ion peak ([M]⁺) for 2-Butene-1,1,1-d3 will appear at an m/z value three units higher than that of its non-deuterated counterpart. For 2-butene (C₄H₈), the molecular weight is approximately 56.11 amu, leading to a molecular ion peak at m/z 56. docbrown.info For 2-Butene-1,1,1-d3 (C₄H₅D₃), the molecular weight increases to approximately 59.13 amu, shifting the molecular ion peak to m/z 59.
By analyzing the relative intensities of the m/z 56 and m/z 59 peaks in a sample, the percentage of deuterium incorporation can be calculated. This method has been used to determine deuteration levels with high accuracy, for instance, showing that specific trideuteriomethyl groups were 99.4% or 95.3% deuterated. cdnsciencepub.com
| Compound | Formula | Molecular Weight (approx. amu) | Expected [M]⁺ Peak (m/z) |
|---|---|---|---|
| 2-Butene | C₄H₈ | 56.11 | 56 |
| 2-Butene-1,1,1-d3 | C₄H₅D₃ | 59.13 | 59 |
Tracking Reaction Pathways through Isotopic Distribution
Beyond simple quantification, the fragmentation pattern in a mass spectrum provides a detailed fingerprint of a molecule's structure. In deuterated compounds, this pattern can be used to track the fate of the deuterium labels during a reaction or ionization process. nih.gov Analysis of the mass spectra of deuterated butene isomers has shown that extensive migration of deuterium atoms can occur during ionization. cdnsciencepub.com By comparing the fragmentation pattern of 2-Butene-1,1,1-d3 to that of standard 2-butene, one can determine if the CD₃ group remains intact or if deuterium atoms are scrambled across the carbon skeleton.
For example, a common fragment of 2-butene is the allyl cation [C₃H₅]⁺ at m/z 41. docbrown.info In the fragmentation of 2-Butene-1,1,1-d3, the presence of fragments at m/z 41, 42, 43, and 44 would indicate varying degrees of deuterium retention or loss, providing profound insight into the rearrangement mechanisms of the molecular ion prior to dissociation. cdnsciencepub.com This technique is instrumental in distinguishing between different proposed reaction mechanisms.
Vibrational Spectroscopy (Infrared and Raman) in Deuterated Systems
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequency of these vibrations is dependent on the masses of the atoms involved in the bond. The doubling of mass when replacing hydrogen with deuterium leads to a significant and predictable shift in the vibrational frequencies of bonds involving that atom.
Specifically, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. C-H stretching vibrations typically appear in the 2800–3100 cm⁻¹ region of an IR or Raman spectrum. researchgate.net Due to the increased mass of deuterium, the corresponding C-D stretching vibrations are shifted to a lower frequency, typically appearing in the 2050–2300 cm⁻¹ region. nih.govacs.org This region is often referred to as the "Raman-silent" or "biologically silent" region in the spectra of unlabeled biological molecules, as few other functional groups absorb here. nih.gov
This clear spectral window allows for the sensitive detection of deuterium incorporation into molecules without interference from the abundant C-H signals. acs.org Raman microspectroscopy, for example, can trace the uptake of deuterium from a labeled source into the biomass of single microbial cells by monitoring the appearance and intensity of the C-D band. nih.govacs.org The reduction in intensity of C-H peaks can also be correlated with the degree of deuterium incorporation. researchgate.net
| Bond Type | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H Stretch | 2800 - 3100 | IR, Raman |
| C-D Stretch | 2050 - 2300 | IR, Raman nih.gov |
| C=C Stretch (alkene) | ~1640 - 1680 | IR, Raman |
Analysis of Vibrational Frequencies and Force Constants
The analysis of the vibrational spectra of 2-Butene-1,1,1-d3 provides a detailed picture of the molecule's internal motions. The substitution of three hydrogen atoms with deuterium at the C1 position leads to a predictable lowering of the frequencies of vibrational modes associated with these atoms. This isotopic shift is a direct consequence of the increased reduced mass of the vibrating groups.
The force constants are fundamental properties of the molecule and are directly related to bond strength. By comparing the calculated vibrational frequencies with experimental data from infrared (IR) and Raman spectroscopy, the force field can be refined. For 2-Butene-1,1,1-d3, the force constants for the C-D bonds would be very similar to those of C-H bonds, but the difference in mass would lead to distinct vibrational frequencies.
Below is a hypothetical and illustrative data table of expected shifts in key vibrational modes for 2-Butene-1,1,1-d3 compared to its non-deuterated counterpart, based on established principles of isotopic substitution.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) (Non-deuterated) | Expected Frequency Range (cm⁻¹) (Deuterated) |
| C-H Stretch (sp³) | 2850 - 3000 | - |
| C-D Stretch (sp³) | - | ~2100 - 2250 |
| C-H Bend/Scissor (sp³) | 1350 - 1470 | - |
| C-D Bend/Scissor (sp³) | - | ~950 - 1100 |
| C=C Stretch | 1640 - 1680 | 1630 - 1670 |
| =C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| =C-H Bend | 675 - 1000 | 675 - 1000 |
Note: This table is illustrative and based on general principles of vibrational spectroscopy. Actual values would require specific experimental or computational data.
Insights into Bond Formation and Cleavage
The true power of using isotopically labeled compounds like 2-Butene-1,1,1-d3 lies in the mechanistic insights it provides into chemical reactions. By tracking the fate of the deuterium atoms through the course of a reaction, chemists can unravel complex reaction pathways, including the nature of transition states and the specifics of bond-breaking and bond-forming events.
In reactions involving butene, such as isomerization, addition, or catalysis, the C-H (or C-D) and C-C bonds are intimately involved. Vibrational spectroscopy can be used to monitor the changes in these bonds in real-time or by analyzing the products. For instance, in the isomerization of 2-butene to 1-butene (B85601), the breaking of a C-H bond at the C3 position and the formation of a new C-H bond at the C2 position must occur.
By using 2-Butene-1,1,1-d3, researchers can distinguish between different proposed mechanisms. For example, if a reaction proceeds through a mechanism that involves the cleavage of a C-H bond at the C1 position, the kinetic isotope effect (KIE) would be observed. This means the reaction would proceed at a different rate compared to the non-deuterated compound because the C-D bond is stronger and requires more energy to break than a C-H bond. Spectroscopic analysis of the products would reveal the new location of the deuterium atoms, confirming the pathway of bond formation.
Consider the acid-catalyzed isomerization of 2-butene. The reaction is believed to proceed through a carbocation intermediate. The use of 2-Butene-1,1,1-d3 could help elucidate the behavior of the methyl group during this process. For example, if the deuterium atoms remain on the same carbon in the product, it would suggest that the C-D bonds at the C1 position were not directly involved in the rate-determining step of the isomerization.
The following table outlines how spectroscopic analysis of reactions involving 2-Butene-1,1,1-d3 can provide mechanistic insights.
| Mechanistic Question | Spectroscopic Approach | Insights Gained |
| Involvement of C1-H/D bonds in the rate-determining step | Measurement of the kinetic isotope effect (KIE) by comparing reaction rates of deuterated and non-deuterated 2-butene. | A significant KIE (>1) would indicate that the C-D bond is broken in the rate-determining step. |
| Pathway of hydrogen/deuterium migration | Analysis of the product mixture using techniques like NMR or Mass Spectrometry to determine the final position of D atoms. | Tracing the deuterium labels can confirm or refute proposed mechanisms of atom transfer and rearrangement. |
| Nature of surface-adsorbed species in catalysis | In-situ vibrational spectroscopy (e.g., DRIFTS) of 2-Butene-1,1,1-d3 on a catalyst surface. | The vibrational frequencies of the adsorbed species can reveal how the molecule interacts with the catalyst surface. |
Applications of 2 Butene 1,1,1 D3 6ci As an Isotopic Tracer in Complex Systems
Tracing Mechanisms in Catalytic Conversion Processes
The use of deuterium-labeled compounds is a cornerstone of mechanistic studies in heterogeneous and homogeneous catalysis. marquette.edu By introducing a molecule like 2-Butene-1,1,1-d3 to a catalytic system, scientists can follow the rearrangement of atoms and distinguish between proposed reaction pathways that would otherwise be indistinguishable.
Research on the catalytic conversion of butenes over metal catalysts provides clear examples of this approach. In studies of cis-2-butene (B86535) conversion with deuterium (B1214612) over palladium (Pd) catalysts, competing pathways of cis-trans isomerization and hydrogenation are observed. mpg.deresearchgate.net The reaction proceeds through a half-hydrogenated intermediate, butyl-d1, which can then either eliminate a hydrogen to form trans-2-butene-d1 (isomerization) or add a second deuterium to form butane-d2 (hydrogenation). mpg.de Using a labeled starting material like 2-Butene-1,1,1-d3 would allow for precise tracking of the methyl group's involvement and the specific hydrogen/deuterium atoms being added or removed.
Deuterium labeling is particularly effective in distinguishing between different isomerization mechanisms. For instance, H-D crossover experiments are used to determine if a reaction is intramolecular (occurring within a single molecule) or intermolecular (involving exchange between molecules). researchgate.net An intramolecular 1,3-hydrogen shift is characteristic of a π-allyl mechanism, whereas an intermolecular transfer is indicative of an insertion/elimination mechanism. researchgate.net
Furthermore, in oxidative dehydrogenation (OXD) of n-butenes to 1,3-butadiene (B125203) over catalysts like magnesium ferrite (B1171679) (MgFe₂O₄), isotopic tracer studies have been crucial. The observation of a large kinetic isotope effect (kH/kD ≈ 2) when using deuterated butene indicates that the cleavage of a C-H bond is involved in the rate-limiting step of both the dehydrogenation and isomerization reactions. epa.gov
Investigations in Atmospheric Chemistry and Environmental Fate
The atmospheric lifetime and environmental impact of volatile organic compounds (VOCs) like 2-butene (B3427860) are governed by their reactions with oxidants such as hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). researchgate.netacs.org Isotopic labeling with 2-Butene-1,1,1-d3 provides a method to study the mechanisms of these atmospheric degradation reactions in detail.
The reaction between alkenes and ozone, known as ozonolysis, is a significant process in the troposphere. acs.orgdoubtnut.com It proceeds through the formation of a primary ozonide which then decomposes into a carbonyl compound and a Criegee intermediate. acs.org These Criegee intermediates are highly reactive and can decompose to form OH radicals, contributing to the oxidative capacity of the atmosphere. acs.orgacs.org By using 2-Butene-1,1,1-d3, researchers could trace the fate of the deuterated methyl group through this complex reaction sequence, identifying which fragments retain the label and providing evidence for specific bond-cleavage events.
Similarly, the reaction with OH radicals is a primary daytime loss process for butene. researchgate.net Studying the kinetic isotope effect of this reaction can reveal the nature of the transition state. For example, a significant KIE would imply that the abstraction of a hydrogen (or deuterium) atom is part of the rate-determining step. Studies on the oxidation of deuterated 2,3-dimethyl-2-butene (B165504) have demonstrated the utility of this approach, showing that C-H bond breaking is the predominant initial step. cdnsciencepub.com This information is critical for building accurate atmospheric chemistry models that predict air quality and climate effects. acs.org
Elucidation of Biosynthetic Pathways and Metabolic Routes
Isotopically labeled compounds are indispensable tools for mapping the complex, multi-step reaction sequences that constitute biosynthetic and metabolic pathways. simsonpharma.comacs.orgnih.gov The general principle involves introducing a labeled precursor into a biological system (e.g., a microorganism or plant cell culture) and then analyzing the resulting metabolites to see where the isotopic label has been incorporated. ableweb.org This "tracer" approach allows biochemists to deduce the sequence of reactions and identify previously unknown intermediates. ableweb.orgacs.org
While simple hydrocarbons like butene are not common building blocks in the same way as amino acids or sugars, microorganisms are known to metabolize alkenes. nih.gov If an organism capable of utilizing butene were fed 2-Butene-1,1,1-d3, the location of the deuterium atoms in downstream products would illuminate the metabolic route. For instance, finding the -CD₃ group intact in a more complex molecule would suggest the carbon skeleton was incorporated whole, while scrambling of the deuterium would indicate the breaking and reforming of C-H/C-D bonds.
Modern techniques like mass spectrometry and NMR spectroscopy are used to detect and locate the isotopic labels within the isolated metabolites. acs.org This approach has been fundamental in discovering the pathways for countless natural products, vitamins, and cofactors. nih.gov Chemoproteomic strategies, which use labeled compounds as probes to identify the specific enzymes that act upon them, represent a further evolution of this principle, accelerating the discovery of enzymes involved in biosynthesis. frontiersin.org
Studies in Combustion and Pyrolysis Mechanisms
The combustion and pyrolysis of hydrocarbons are extraordinarily complex processes involving thousands of elementary reactions and numerous radical species. Deuterium-labeled tracers like 2-Butene-1,1,1-d3 are crucial for unraveling these mechanisms, which are fundamental to engine efficiency and pollutant formation. epa.govscite.ai
In the study of n-butane combustion, for example, butene isomers are known to be principal initial products. scite.ai By adding isotopically labeled butene to the reacting mixture, researchers can track its subsequent reactions and quantify its contribution to the formation of other products, such as cyclic ethers (oxirans, oxetan, tetrahydrofuran). scite.ai This approach has shown that butene-2 is generally a more reactive intermediate than butene-1 in these systems. scite.ai
Pyrolysis, the thermal decomposition of a compound in the absence of oxygen, is another area where isotopic labeling is vital. Studies of butene pyrolysis are used to develop and validate detailed kinetic models. epa.gov The use of deuterated reactants helps to identify specific reaction channels. For example, in the oxidation of n-butane-d4 (CH₃CD₂CD₂CH₃), the detection of specific isotopologues like acetone-d3 and formic acid-d0 provided direct evidence for the Korcek decomposition mechanism of a γ-ketohydroperoxide intermediate. kaust.edu.sa Similar experiments with 2-Butene-1,1,1-d3 could be designed to probe pathways for the formation of soot precursors like propargyl and allyl radicals. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
